2-Bromo-5-Nitrothiophene
Description
2-Bromo-5-nitrothiophene (CAS 13195-50-1) is a brominated and nitrated heterocyclic compound with the molecular formula C₄H₂BrNO₂S and a molecular weight of 208.03 g/mol . Its structure comprises a thiophene ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position (Figure 1). This compound is commercially available as a white to pale-yellow crystalline powder with a melting point of 42–46°C and a boiling point of 235–237°C .
The bromine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions, while the nitro group exerts strong electron-withdrawing effects, polarizing the thiophene ring and directing reactivity toward specific positions . These properties make it a versatile intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to synthesize 5-nitrothiophene derivatives .
Properties
CAS No. |
13198-50-1 |
|---|---|
Molecular Formula |
C8H11NO2S |
Origin of Product |
United States |
Preparation Methods
2-Bromo-5-Nitrothiophene can be synthesized from thiophene through a two-step process involving bromination followed by nitration The bromination of thiophene is typically carried out using bromine or a bromine source in the presence of a catalyst, such as iron or aluminum bromide
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
2-Bromo-5-Nitrothiophene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in this compound can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and palladium catalysts.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst, or using chemical reductants such as tin(II) chloride or iron powder.
-
Oxidation Reactions: : Although less common, the thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. These reactions typically require strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while reduction reactions produce amino-substituted thiophenes.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
2-Bromo-5-nitrothiophene serves as a crucial building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the creation of complex thiophene-based compounds with potential applications in drug discovery and material science.
2. Medicinal Chemistry
The compound has garnered attention for its biological activities, particularly as an antimicrobial agent. Studies have shown that it exhibits significant antimicrobial activity against various microorganisms, including Escherichia coli, Micrococcus luteus, and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values are detailed in Table 1:
| Organism | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| M. luteus | 10 |
| A. niger | 20 |
The mechanism of action involves nucleophilic attack by intracellular thiols on the thiophene ring, leading to the displacement of halogen atoms .
3. Antitubercular Activity
Research indicates that this compound has potential as an antitubercular agent. It demonstrated an MIC of approximately 6.25 µg/mL against both replicating and non-replicating strains of Mycobacterium tuberculosis. The compound's mechanism appears to be similar to that of nitroimidazoles, involving activation by F420-dependent nitroreductases, which generates reactive species that induce oxidative stress in bacterial cells .
Case Studies
Resistance Studies
A study involving resistant mutants of M. tuberculosis revealed that mutants resistant to 5-nitrothiophenes also exhibited cross-resistance to other nitro compounds, indicating shared resistance mechanisms. This finding underscores the importance of monitoring resistance patterns in clinical settings.
Toxicity Assessments
Despite its potent antibacterial properties, studies indicate low cytotoxicity of this compound against human liver carcinoma (HepG2) and lung epithelial (A549) cell lines at concentrations up to 20 µg/mL, suggesting a favorable therapeutic index for potential pharmaceutical applications .
Structural Modifications
Research has shown that modifications to the nitro group significantly impact biological activity. Substituting the nitro group or altering its position on the thiophene ring resulted in drastically reduced antimicrobial efficacy, highlighting the importance of structural integrity in maintaining biological activity .
Mechanism of Action
The mechanism of action of 2-Bromo-5-Nitrothiophene and its derivatives depends on the specific application and the molecular targets involved. In the context of organic electronics, the compound acts as a precursor for the synthesis of conjugated systems that exhibit desirable electronic properties. These systems can interact with light and electrical fields, making them suitable for use in optoelectronic devices.
In biological applications, the nitro group in this compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Table 1: Comparison of Brominated Nitro-Heterocycles
Key Findings :
- Aromatic Stability: Thiophene derivatives exhibit higher aromaticity compared to furan or selenophene analogs, as quantified by Bird’s aromaticity index (this compound: 0.52 vs. 2-bromo-5-nitrofuran: 0.32) . This stability enhances their suitability for electrophilic substitutions.
- Reactivity : The nitro group in this compound significantly activates the 3- and 4-positions of the thiophene ring for nucleophilic attack, unlike 5-bromo-2-nitrothiophene, where steric hindrance reduces reactivity .
Suzuki-Miyaura Cross-Coupling
This compound reacts efficiently with aryl boronic acids (e.g., phenylboronic acid) under palladium catalysis to yield 2-aryl-5-nitrothiophenes in 86–90% yields . In contrast, 2-bromo-3,5-dinitrothiophene requires stringent conditions (e.g., zinc oxide in ethanol) for condensation due to its reduced electron density .
Nucleophilic Aromatic Substitution (NAS)
The compound undergoes rapid bromine displacement with soft nucleophiles (e.g., piperidine) in ethanol, with a reaction rate 3× faster than 2-bromo-5-nitrofuran and 1.5× faster than 2-bromo-5-nitroselenophene . This is attributed to the optimal balance of electron withdrawal (NO₂) and leaving-group ability (Br) in the thiophene system.
Analytical Characterization
Reverse-phase HPLC (Newcrom R1 column) resolves this compound with a logP of 2.49, distinct from 5-bromo-2-nitrothiophene (logP: 2.12) due to polarity differences . Its UV-Vis spectrum shows λmax at 310 nm, contrasting with selenophene analogs (λmax ~330 nm) .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-bromo-5-nitrothiophene, and how do they influence experimental design?
- Key Properties :
- Molecular weight: 208.03 g/mol
- Melting point: 44–48°C
- Density: ~1.9 g/cm³
- Reactivity: Bromine and nitro groups make it sensitive to nucleophilic substitution and thermal decomposition.
- Methodological Guidance :
- Use low-temperature storage (0–4°C) to prevent melting or degradation .
- Handle in inert atmospheres (e.g., N₂) to avoid moisture-induced side reactions.
Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?
- Synthesis Strategies :
- Direct nitration of 2-bromothiophene using mixed acid (HNO₃/H₂SO₄) under controlled conditions .
- Halogenation of 5-nitrothiophene derivatives with brominating agents like NBS (N-bromosuccinimide) .
- Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-nitration.
- Use ethanol as a solvent for bromination to stabilize intermediates .
Q. How should researchers purify and characterize this compound?
- Purification Methods :
- Recrystallization from ethanol or dichloromethane-hexane mixtures .
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) for high-purity isolates (>97%) .
- Characterization Techniques :
- NMR : Confirm substitution patterns (¹H/¹³C NMR).
- Mass Spectrometry : Validate molecular ion peaks (m/z 208.03) .
- Elemental Analysis : Verify C, H, N, S, and Br content .
Q. What safety protocols are essential for handling this compound?
- Hazard Data :
- Irritant (H315, H319, H335) .
- Use fume hoods, gloves, and eye protection.
- Storage :
- Store in amber vials at 2–8°C to prevent photodegradation and thermal instability .
Advanced Research Questions
Q. How does the aromaticity of this compound influence its reactivity in nucleophilic substitution reactions?
- Reactivity Insights :
- The nitro group reduces aromaticity, enhancing electrophilicity at the C2 position .
- Comparative studies show this compound reacts faster with piperidine in ethanol than 4-nitrobromobenzene due to lower aromatic stabilization energy .
- Methodology :
- Use Bird’s aromaticity index to correlate reactivity trends .
- Kinetic studies (UV-Vis or GC-MS) to quantify substitution rates .
Q. What computational approaches predict the electronic structure and drug-likeness of this compound derivatives?
- DFT-Based Methods :
- Optimize geometry and calculate HOMO-LUMO gaps using B3LYP/6-31G(d) to assess charge distribution and reactivity .
- Hirshfeld surface analysis to evaluate intermolecular interactions in crystal structures .
- Drug-Likeness :
- Apply Lipinski’s rule and ADMET profiling (e.g., SwissADME) to screen derivatives for bioavailability .
Q. How does this compound compare to selenophene or furan analogs in cross-coupling reactions?
- Comparative Analysis :
- Thiophene derivatives exhibit higher stability but lower reactivity than selenophene in Suzuki-Miyaura couplings .
- Steric effects from the nitro group may hinder Pd-catalyzed reactions compared to 2-bromo-5-nitrofuran .
- Experimental Design :
- Use standardized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to compare yields and byproduct profiles .
Q. Can this compound serve as a precursor for bioactive molecules, and what docking strategies validate its interactions?
- Applications :
- Functionalize via SNAr to create sulfonamide or carboxamide derivatives for antimicrobial testing .
- Docking Protocols :
- AutoDock Vina or Schrödinger Suite for binding affinity simulations with target proteins (e.g., bacterial enzymes) .
- Validate with MD simulations to assess stability of ligand-protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
